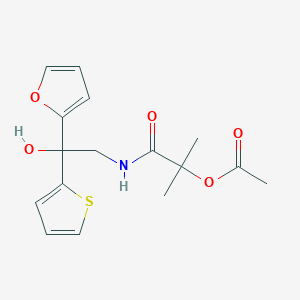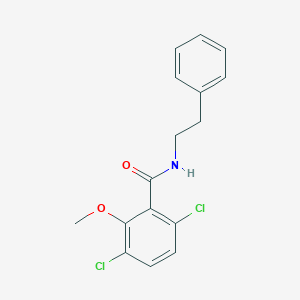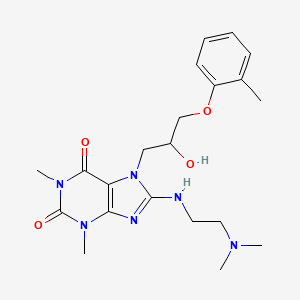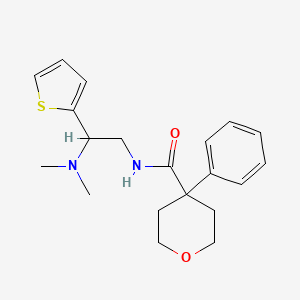![molecular formula C18H25N3O B2921188 N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide CAS No. 1797823-90-5](/img/structure/B2921188.png)
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide, also known as CPP-ACP, is a bioactive peptide that has gained significant attention in the field of dentistry. CPP-ACP is a derivative of casein protein and has been shown to have significant benefits in the prevention and treatment of dental caries.
Mécanisme D'action
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide works by binding to the surface of the tooth enamel, forming a protective layer that helps to prevent the demineralization of the enamel. It also has the ability to penetrate the enamel and dentin, providing a source of calcium and phosphate ions that can be used for remineralization.
Effets Biochimiques Et Physiologiques
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide has been shown to have a number of biochemical and physiological effects on oral health. It has been shown to increase the concentration of calcium and phosphate ions in the oral environment, which can help to promote remineralization of the tooth enamel. It also has the ability to inhibit the growth of oral bacteria, reducing the risk of tooth decay and other oral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide in lab experiments is its ability to mimic the natural environment of the oral cavity. This makes it an ideal candidate for studying the effects of various treatments on oral health. However, one limitation of using N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide is that it can be difficult to work with in the lab, as it is a complex peptide that requires specialized techniques for isolation and purification.
Orientations Futures
There are a number of potential future directions for research on N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide. One area of interest is the development of new formulations that can be used for the prevention and treatment of dental caries. Another area of interest is the development of new delivery systems that can improve the efficacy of N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide in the oral environment. Additionally, there is a need for further research on the long-term effects of N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide on oral health, as well as its potential use in other areas of medicine.
Méthodes De Synthèse
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide is synthesized through the enzymatic hydrolysis of casein protein. The casein protein is first isolated from milk and then treated with proteolytic enzymes to break it down into smaller peptides. The resulting mixture is then purified and the N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide peptide is isolated using chromatography techniques.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide has been extensively studied for its potential use in the prevention and treatment of dental caries. It has been shown to have a number of beneficial effects on oral health, including the ability to remineralize enamel, inhibit the growth of oral bacteria, and reduce the risk of tooth decay.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-phenylbutan-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14(16-8-4-3-5-9-16)15(2)20-12-17(22)21-18(13-19)10-6-7-11-18/h3-5,8-9,14-15,20H,6-7,10-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENMEDFABCGRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2921105.png)

![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2921109.png)
![ethyl 4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921110.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2921112.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2921113.png)
![8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2921115.png)


![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921125.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2921126.png)
![6-[(3-chlorobenzoyl)amino]-N-(1-phenylethyl)chromane-3-carboxamide](/img/structure/B2921128.png)